molecular formula C11H11ClN2S B1358766 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine CAS No. 26858-31-1

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Cat. No.: B1358766
CAS No.: 26858-31-1
M. Wt: 238.74 g/mol
InChI Key: HPALOZKDXABWHG-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a high-value chemical intermediate extensively used in organic synthesis and the development of novel pharmaceutical compounds . Its molecular structure, featuring a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain, supports the formation of heterocyclic compounds with significant bioactive potential . This compound is primarily employed in medicinal chemistry research for the preparation of thiazole-based derivatives that are explored for their antimicrobial, antifungal, and anti-inflammatory properties . Research indicates its applicability in designing compounds that target central nervous system disorders, owing to its ability to cross biological membranes and interact with neurological receptors . Specific scientific investigations have revealed that this compound and its hydrochloride salt exhibit promising biological activities, including efficacy against Gram-positive bacteria and cytotoxic effects that can induce apoptosis in malignant cells, highlighting its potential in anticancer therapy . One proposed mechanism of action for its hydrochloride salt form is as a competitive inhibitor of cAMP-dependent protein kinase (PKA), thereby modulating critical cellular signaling pathways and processes like signal transduction and enzyme activity . The compound is commonly stored at 2-8°C to maintain stability . This product is strictly intended for research applications in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALOZKDXABWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627588
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26858-31-1
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkyl halide to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substitutions

Impact of Substituent Position and Functional Groups

  • Chlorophenyl Position : The para-chlorophenyl group in 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine enhances steric and electronic interactions with biological targets compared to ortho-substituted analogues (e.g., [4-(2-Chlorophenyl)thiazol-2-yl]methanamine), which exhibit lower selectivity .
  • Amine Chain Length : The ethanamine chain (vs. methanamine in other derivatives) improves solubility and may facilitate receptor binding, as seen in histamine H₁ receptor studies .

Antimicrobial and Anticancer Activities

  • Antimicrobial: Thiazole derivatives with primary amines, such as 2-Amino-4-(4-chlorophenyl)thiazole, show broad-spectrum activity against bacteria and fungi . The ethanamine chain in the target compound may enhance penetration through microbial membranes.
  • Anticancer : Methyl and phenyl substitutions (e.g., 2-(5-Methyl-4-phenylthiazol-2-yl)ethanamine) induce apoptosis in cancer cells by disrupting tubulin polymerization . The para-chlorophenyl group in the target compound could similarly interfere with cellular machinery.

Receptor-Targeting Potential

  • Histamine H₁ Receptor: Derivatives like 2-[2-(phenylamino)thiazol-4-yl]ethanamine demonstrate strong H₁ antagonism, suggesting that the ethanamine chain in the target compound may contribute to receptor binding .
  • Selectivity: The para-chlorophenyl group minimizes off-target effects compared to analogues with bulkier substituents (e.g., trifluoromethyl), which may bind nonspecifically .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties
Property This compound N-((2-(Trifluoromethyl)thiazol-4-yl)methyl)ethanamine
Molecular Weight 238.74 g/mol (hydrochloride) 210.23 g/mol
Solubility High (due to hydrochloride salt) Moderate (soluble in organic solvents)
LogP ~2.1 (predicted) ~2.8 (enhanced lipophilicity)
  • The hydrochloride form of the target compound improves aqueous solubility, a critical factor for bioavailability compared to non-salt forms of analogues .

Biological Activity

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • cAMP-dependent Protein Kinase Inhibition : This compound acts as a competitive inhibitor of cAMP-dependent protein kinase (PKA), influencing cellular signaling pathways and metabolic processes.
  • Influence on Gene Expression : By modulating PKA activity, it alters gene expression patterns, which can lead to significant changes in cellular behavior and metabolism.
  • Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Biological Activities

The compound exhibits a range of biological activities, summarized in the table below:

Activity Description
Anticancer Demonstrates cytotoxic effects against various cancer cell lines .
Antimicrobial Exhibits activity against bacterial and fungal strains.
Anti-inflammatory Reduces inflammation by inhibiting key enzymes involved in inflammatory pathways.
Anticonvulsant Shows potential in reducing seizure activity in animal models .
Neuroprotective Protects neuronal cells from damage under stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Cancer Models : Research indicated that this compound has significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.12 to 2.78 µM, comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics.
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution : The compound shows favorable absorption characteristics with good tissue distribution due to its lipophilicity.
  • Metabolism : It undergoes metabolic transformations primarily through liver enzymes, impacting its bioavailability and efficacy.
  • Elimination : The compound is eliminated primarily through renal pathways, necessitating further studies on its long-term effects and safety profiles.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, and how can purity be optimized?

A1. The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization of the ethanamine group. For example, analogous compounds like N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide are synthesized via stepwise reactions, including urea linkage formation . Purity optimization employs techniques like recrystallization or chromatography. Continuous flow chemistry can enhance yield and reduce byproducts .

Q. Q2. What analytical techniques are critical for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using software like SHELXL ) resolves 3D conformation. Thin-Layer Chromatography (TLC) monitors reaction progress, as demonstrated in QSAR studies of similar thiazoles .

Q. Q3. How does the 4-chlorophenyl substitution influence electronic properties?

A3. The electron-withdrawing chloro group stabilizes the thiazole ring via resonance and inductive effects, altering reactivity. This is corroborated by studies on trifluoromethyl-substituted thiazoles, where electron-withdrawing groups enhance biological membrane penetration .

Advanced Research Questions

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

A4. Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. For example, some thiazoles show potent antibacterial activity against Gram-positive strains but not Gram-negative, likely due to outer membrane barriers . Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and stability studies under physiological pH/temperature are recommended .

Q. Q5. How can computational methods predict binding interactions with biological targets?

A5. Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes like dihydrofolate reductase (DHFR) or histamine receptors. QSAR studies using TLC-derived parameters (e.g., Rf values) correlate hydrophobicity with H1-antihistamine activity in related compounds . Noncovalent interaction analysis (NCI plots) further maps steric and electronic complementarity .

Q. Q6. What experimental designs are optimal for assessing anticancer mechanisms?

A6. Use multi-omics approaches:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair).
  • Proteomics : SILAC labeling to quantify target protein expression changes.
  • Metabolomics : LC-MS to track metabolic shifts (e.g., ATP depletion).
    For example, thiazole derivatives inhibit dTDP-rhamnose synthesis in Mycobacterium tuberculosis, a mechanism extrapolated via comparative metabolic profiling .

Q. Q7. How do structural modifications (e.g., urea or sulfonamide groups) enhance activity?

A7. Urea groups in analogs like N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide improve hydrogen bonding with targets (e.g., kinases or GPCRs), while sulfonamides enhance solubility and bioavailability . Structure-activity relationship (SAR) studies suggest that bulky substituents (e.g., tert-butyl) increase steric hindrance, reducing off-target effects .

Q. Q8. What are the challenges in scaling up synthesis for in vivo studies?

A8. Key challenges include:

  • Byproduct control : Optimize reaction temperature/pH to minimize side reactions.
  • Purification : Transition from column chromatography to preparative HPLC.
  • Stability : Lyophilization for long-term storage, as hydrochloride salts (e.g., this compound hydrochloride) show improved stability .

Methodological Considerations

Q. Q9. How to validate the compound’s role in modulating biochemical pathways?

A9. Use CRISPR-Cas9 knockouts or siRNA silencing of suspected targets (e.g., histamine receptors or kinases) in cell models. Rescue experiments with exogenous enzyme/substrate can confirm target engagement, as shown in studies of thiazole-based DHFR inhibitors .

Q. Q10. What metrics define "success" in high-throughput screening (HTS) campaigns?

A10. Prioritize compounds with:

  • IC50 < 1 µM in primary assays.
  • Selectivity index >10 (vs. off-targets).
  • ADME compliance : LogP 2–5, aqueous solubility >50 µM.
    For example, 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide met these criteria in antibacterial HTS .

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